丹参酸B

描述

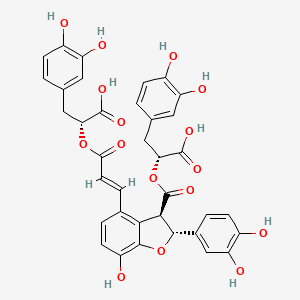

Salvianolic acid B is a natural polyphenolic compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties. It has been widely used in traditional Chinese medicine for the treatment of cardiovascular diseases, liver disorders, and various inflammatory conditions .

科学研究应用

Salvianolic acid B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying polyphenolic antioxidants.

Biology: It has been studied for its effects on cell signaling pathways and gene expression.

Medicine: It is being investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammatory disorders.

Industry: It is used in the development of nutraceuticals and functional foods .

作用机制

Target of Action

Salvianolic acid B (Sal-B) is a potent compound that targets multiple cell signaling pathways . It has been found to inhibit tumor growth and metastasis . The primary targets of Sal-B include the NDRG2/PTEN pathway , the Janus kinase 2 (JAK2)/STAT3 signaling pathway , and the platelet-derived growth factor receptor-β . These targets play crucial roles in cell proliferation, survival, and differentiation .

Mode of Action

Sal-B interacts with its targets to induce various cellular changes. It inhibits the growth and metastasis of A549 lung cancer cells through the NDRG2/PTEN pathway by inducing oxidative stress . It also blocks platelet-derived growth factor-B signaling by inhibiting the phosphorylation of platelet-derived growth factor receptor-β . Furthermore, it inhibits the development of aneurysms and improves immune function by inhibiting the JAK2/STAT3 signaling pathway .

Biochemical Pathways

Sal-B affects several biochemical pathways. It regulates the NDRG2/PTEN/AKT pathway , the JAK2/STAT3 signaling pathway , and the TNF-α/NF-κB signaling pathway . These pathways are involved in inflammatory response, oxidative stress, and cell proliferation. The modulation of these pathways results in downstream effects such as reduced inflammation, improved immune function, and inhibited tumor growth .

Pharmacokinetics

The pharmacokinetics of Sal-B have been studied in healthy Chinese volunteers . The peak plasma concentration and the area under the plasma concentration–time curve of Sal-B progressively increased in a dose-dependent manner in 75, 150, and 300 mg single-ascending-dose study groups . There was no accumulation after 5 consecutive days of administration of 150 mg Sal-B . These findings suggest that Sal-B has good bioavailability and tolerability.

Result of Action

The action of Sal-B results in various molecular and cellular effects. It exhibits anticancer activity in a variety of cell lines, including prostate, breast, liver, and head and neck squamous cell cancers . It also inhibits the development of aneurysms and improves immune function . Furthermore, it promotes the structural integrity of tumor vessels, enhances tight junctions between endothelial cells, and promotes normalization of tumor vessels, eventually inhibiting tumor metastasis .

Action Environment

The action, efficacy, and stability of Sal-B can be influenced by environmental factors. For instance, Sal-B promotes endothelial differentiation of human-induced pluripotent stem cells via the Piezo1/MEK/Erk pathway . This suggests that the cellular environment and the presence of specific signaling pathways can influence the action of Sal-B. More research is needed to fully understand how different environmental factors influence the action of Sal-B.

生化分析

Biochemical Properties

Salvianolic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, salvianolic acid B has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition helps in reducing tissue damage and inflammation . Additionally, salvianolic acid B interacts with proteins such as mortalin, leading to its degradation and subsequent inhibition of cancer cell proliferation .

Cellular Effects

Salvianolic acid B exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, salvianolic acid B has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a vital role in cellular energy homeostasis . This activation leads to enhanced glucose uptake and fatty acid oxidation, thereby improving metabolic health. Furthermore, salvianolic acid B can regulate the expression of genes involved in inflammation and apoptosis, contributing to its protective effects against various diseases .

Molecular Mechanism

The molecular mechanism of salvianolic acid B involves several intricate processes. At the molecular level, salvianolic acid B binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, salvianolic acid B can inhibit the activity of the enzyme NADPH oxidase, reducing the production of reactive oxygen species (ROS) and oxidative stress . Additionally, salvianolic acid B can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant genes and protects cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salvianolic acid B have been observed to change over time. Studies have shown that salvianolic acid B is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to salvianolic acid B has been associated with sustained protective effects on cellular function, including reduced oxidative stress and inflammation . The stability and efficacy of salvianolic acid B can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of salvianolic acid B vary with different dosages in animal models. At low to moderate doses, salvianolic acid B has been shown to exert beneficial effects, such as reducing inflammation, improving metabolic health, and protecting against tissue damage . At high doses, salvianolic acid B may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Salvianolic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by salvianolic acid B is the glycerophospholipid metabolism pathway . Salvianolic acid B regulates the levels of phosphatidylcholine and phosphatidylethanolamine, which are essential components of cell membranes . Additionally, salvianolic acid B affects the sphingolipid metabolism pathway, modulating the levels of sphingosine-1-phosphate and ceramides . These interactions contribute to the compound’s protective effects against cardiovascular diseases and other metabolic disorders .

准备方法

Synthetic Routes and Reaction Conditions

Salvianolic acid B can be synthesized through a series of chemical reactions involving the esterification of caffeic acid derivatives. The process typically involves the use of laccases, which are enzymes that catalyze the oxidation of phenolic compounds .

Industrial Production Methods

Industrial production of salvianolic acid B often involves the extraction from Salvia miltiorrhiza using water or ethanol as solvents. The crude extract is then subjected to various purification steps, including chromatography, to obtain high-purity salvianolic acid B .

化学反应分析

Types of Reactions

Salvianolic acid B undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various quinone derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include various quinone and dihydro derivatives, which have been studied for their enhanced biological activities .

相似化合物的比较

Similar Compounds

Salvianolic acid A: Another major polyphenolic compound from Salvia miltiorrhiza with similar antioxidant and anti-inflammatory properties.

Rosmarinic acid: A related compound found in various herbs with potent antioxidant activity.

Lithospermic acid: A compound with similar chemical structure and biological activities

Uniqueness

Salvianolic acid B is unique due to its higher abundance in Salvia miltiorrhiza and its potent biological activities, particularly its anticancer properties. It has been shown to target multiple cell signaling pathways, making it a promising candidate for therapeutic applications .

生物活性

Salvianolic acid B (Sal B), a prominent bioactive compound derived from Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological effects. This article provides a comprehensive overview of the biological activities of Sal B, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Salvianolic Acid B

Salvianolic acid B is one of the main active constituents of S. miltiorrhiza, commonly used in traditional Chinese medicine. It is known for its antioxidant, anti-inflammatory, anti-apoptotic, and cardioprotective properties, making it a subject of extensive research in various medical fields.

Sal B exerts its biological effects through several key mechanisms:

- Antioxidant Activity : Sal B scavenges reactive oxygen species (ROS) and regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1). This activity is mediated through the Nrf2/Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

- Anti-inflammatory Effects : Sal B inhibits pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating the NF-κB signaling pathway. This action contributes to its therapeutic effects in conditions characterized by inflammation .

- Cardioprotective Effects : In cardiovascular models, Sal B has been shown to inhibit vascular smooth muscle cell proliferation and promote endothelial function. It achieves this by modulating signaling pathways related to cell cycle regulation .

- Neuroprotective Effects : Research indicates that Sal B can protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Pharmacological Effects

The pharmacological effects of Sal B encompass a wide range of activities:

Case Studies

Several studies have highlighted the efficacy of Sal B in various clinical settings:

- Cardiovascular Health : A study demonstrated that Sal B significantly reduced myocardial ischemia-reperfusion injury in rats by enhancing antioxidant defenses and reducing apoptosis .

- Neuroprotection : In a model of vascular dementia, Sal B improved cognitive function and reduced neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Diabetes Management : Research indicated that Sal B improved blood glucose levels and lipid profiles in diabetic rats, showcasing its role in metabolic regulation .

Safety and Tolerability

A phase 1 clinical trial assessed the safety and pharmacokinetics of Sal B injections in healthy volunteers. The results indicated that doses up to 300 mg were well-tolerated with minimal adverse effects, primarily mild increases in liver enzymes and transient dizziness . No serious adverse events were reported, reinforcing the compound's safety profile.

属性

IUPAC Name |

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-PDVBOLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。